molecular formula C22H18FN3O5S2 B11207502 Ethyl 3-{5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-YL]-2-methylthiophene-3-sulfonamido}benzoate

Ethyl 3-{5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-YL]-2-methylthiophene-3-sulfonamido}benzoate

Cat. No.: B11207502
M. Wt: 487.5 g/mol
InChI Key: JOUOQXSOJOCQSM-UHFFFAOYSA-N
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Description

Ethyl 3-{5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-YL]-2-methylthiophene-3-sulfonamido}benzoate is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, an oxadiazole ring, a thiophene ring, and a sulfonamide group

Preparation Methods

The synthesis of Ethyl 3-{5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-YL]-2-methylthiophene-3-sulfonamido}benzoate typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the oxadiazole ring and the thiophene ring, followed by the introduction of the sulfonamide and benzoate groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure high yield and purity.

For industrial production, the process may be scaled up using continuous flow reactors and optimized reaction conditions to achieve efficient and cost-effective synthesis. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the production process.

Chemical Reactions Analysis

Ethyl 3-{5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-YL]-2-methylthiophene-3-sulfonamido}benzoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the oxadiazole ring or the sulfonamide group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluorophenyl group or the thiophene ring, using reagents such as halogens or organometallic compounds.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form new carbon-carbon bonds.

Scientific Research Applications

Ethyl 3-{5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-YL]-2-methylthiophene-3-sulfonamido}benzoate has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its unique structural features, which may confer biological activity such as anti-inflammatory, antimicrobial, or anticancer properties.

    Materials Science: The compound’s ability to form stable complexes and its electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

    Organic Synthesis: The compound serves as a versatile building block for the synthesis of more complex molecules, enabling the development of new synthetic methodologies and the exploration of novel chemical space.

Mechanism of Action

The mechanism of action of Ethyl 3-{5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-YL]-2-methylthiophene-3-sulfonamido}benzoate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Ethyl 3-{5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-YL]-2-methylthiophene-3-sulfonamido}benzoate can be compared with similar compounds such as:

    Ethyl (4-fluorobenzoyl)acetate: This compound shares the fluorophenyl group but lacks the oxadiazole and thiophene rings, resulting in different chemical properties and applications.

    2,4-Disubstituted Arylthiazoles: These compounds have a similar heterocyclic structure but differ in the specific substituents and their arrangement, leading to variations in biological activity and material properties.

    Ethyl 2-[({[5-(4-fluorophenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]-5-phenyl-3-thiophenecarboxylate:

Properties

Molecular Formula

C22H18FN3O5S2

Molecular Weight

487.5 g/mol

IUPAC Name

ethyl 3-[[5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-methylthiophen-3-yl]sulfonylamino]benzoate

InChI

InChI=1S/C22H18FN3O5S2/c1-3-30-22(27)15-5-4-6-17(11-15)26-33(28,29)19-12-18(32-13(19)2)21-24-20(25-31-21)14-7-9-16(23)10-8-14/h4-12,26H,3H2,1-2H3

InChI Key

JOUOQXSOJOCQSM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=C(SC(=C2)C3=NC(=NO3)C4=CC=C(C=C4)F)C

Origin of Product

United States

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